5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazino moiety, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methylpiperazino moiety: This can be done using nucleophilic substitution reactions.
Incorporation of the trifluoromethyl group: Radical trifluoromethylation is a common method used for this purpose.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-N~2~-(4-methylpiperazino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H18F4N6O |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H18F4N6O/c1-27-6-8-28(9-7-27)26-18(30)15-11-17-24-14(12-2-4-13(20)5-3-12)10-16(19(21,22)23)29(17)25-15/h2-5,10-11H,6-9H2,1H3,(H,26,30) |
InChI Key |
UQUAQFMIJXOSMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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